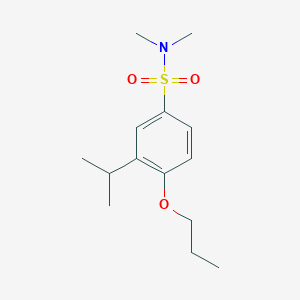
N,N-Dimethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide is a complex organic compound with a unique structure that includes a sulfonamide group, a propoxy group, and a dimethylated benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the sulfonation of a benzene derivative followed by alkylation and subsequent functional group modifications. The reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactors, followed by purification steps such as crystallization or distillation. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
N,N-Dimethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit or activate biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-3-(propan-2-yl)aniline: This compound shares a similar core structure but lacks the sulfonamide and propoxy groups.
N,N-Dimethyl-4-propoxybenzene-1-sulfonamide: This compound is similar but does not have the isopropyl group.
Uniqueness
N,N-Dimethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C14H23NO3S |
|---|---|
Poids moléculaire |
285.40 g/mol |
Nom IUPAC |
N,N-dimethyl-3-propan-2-yl-4-propoxybenzenesulfonamide |
InChI |
InChI=1S/C14H23NO3S/c1-6-9-18-14-8-7-12(10-13(14)11(2)3)19(16,17)15(4)5/h7-8,10-11H,6,9H2,1-5H3 |
Clé InChI |
OTPUTKLDJAEORC-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine](/img/structure/B13240501.png)

![1-[(3-Fluorophenyl)sulfanyl]propan-2-one](/img/structure/B13240504.png)
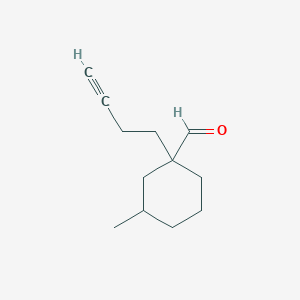
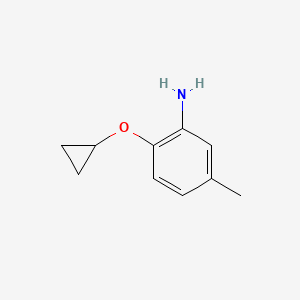
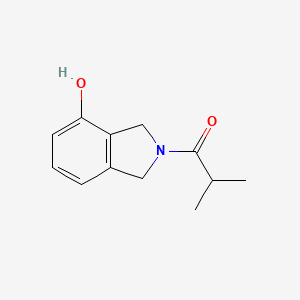
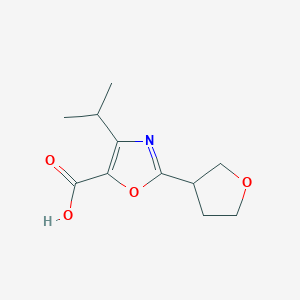


![3A-(bromomethyl)-2-methyl-octahydrofuro[3,2-c]pyridine](/img/structure/B13240537.png)
![3-[(4-Methylphenyl)sulfanyl]pyrrolidine](/img/structure/B13240540.png)
![1-N-[5-(Trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine](/img/structure/B13240543.png)
![tert-Butyl 4,6-dihydroxy-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13240548.png)
![1-[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine](/img/structure/B13240572.png)
